4-(2-Bromoethyl)morpholine hydrobromide
Overview
Description
4-(2-Bromoethyl)morpholine hydrobromide is an organic compound with the molecular formula C6H13Br2NO. It is a white to yellow or pink solid that is soluble in water and various organic solvents . This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Bromoethyl)morpholine hydrobromide can be synthesized through the reaction of morpholine with 2-bromoethanol in the presence of hydrobromic acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Morpholine+2-BromoethanolHBr4-(2-Bromoethyl)morpholine hydrobromide
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps such as recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)morpholine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives[][3].
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions[][3].
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides[][3].
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions[][3].
Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions[][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides[3][3].
Scientific Research Applications
4-(2-Bromoethyl)morpholine hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)morpholine hydrobromide involves its ability to act as an alkylating agent. The bromine atom in the compound can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds . This property makes it useful in the synthesis of various derivatives and in the study of molecular interactions .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroethyl)morpholine hydrochloride: Similar in structure but with a chlorine atom instead of bromine.
4-(2-Iodoethyl)morpholine iodide: Contains an iodine atom instead of bromine.
4-(2-Fluoroethyl)morpholine fluoride: Features a fluorine atom in place of bromine.
Uniqueness
4-(2-Bromoethyl)morpholine hydrobromide is unique due to its specific reactivity and the types of reactions it can undergo. The presence of the bromine atom allows for a wide range of substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(2-bromoethyl)morpholine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO.BrH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHOJWLZPSTTKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615308 | |
Record name | 4-(2-Bromoethyl)morpholine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42802-94-8 | |
Record name | 4-(2-Bromoethyl)morpholine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-bromoethyl)morpholine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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